molecular formula C₁₄H₂₈O₅Si B1139979 5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose CAS No. 68703-51-5

5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose

Cat. No.: B1139979
CAS No.: 68703-51-5
M. Wt: 304.45
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose is a synthetic derivative of D-ribofuranose, a sugar molecule. This compound is characterized by the presence of protective groups, namely the tert-butyldimethylsilyl (TBDMS) and isopropylidene groups, which are used to protect specific hydroxyl groups during chemical reactions. These protective groups are crucial in organic synthesis, particularly in the preparation of complex molecules.

Mechanism of Action

Target of Action

It is known to be a crucial intermediate in the creation of antiviral and antitumor medicines , suggesting that its targets may include viral proteins or cancer cell pathways.

Mode of Action

It is a stereoselective, unsubstituted aryl group , which suggests it may interact with its targets through specific stereochemical interactions

Biochemical Pathways

, its role as an intermediate in the synthesis of antiviral and antitumor agents implies it may be involved in pathways related to viral replication or cancer cell proliferation.

Result of Action

Given its use in the synthesis of antiviral and antitumor agents , it may contribute to the inhibition of viral replication or cancer cell growth.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose typically involves multiple steps:

    Protection of Hydroxyl Groups: The hydroxyl groups of D-ribofuranose are first protected using isopropylidene to form 2,3-O-isopropylidene-D-ribofuranose.

    Silylation: The 5-hydroxyl group is then protected by reacting with tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. This step forms the final product, this compound.

Industrial Production Methods

While the compound is primarily synthesized in research laboratories, industrial production would follow similar steps but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to handle the reagents and reaction conditions more efficiently.

Chemical Reactions Analysis

Types of Reactions

5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose can undergo various chemical reactions, including:

    Deprotection: Removal of the protective groups under acidic or basic conditions to yield the free sugar.

    Substitution: The protected hydroxyl groups can be substituted with other functional groups.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

    Deprotection: Acidic conditions (e.g., trifluoroacetic acid) or fluoride ions (e.g., tetrabutylammonium fluoride) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

    Oxidation: Oxidizing agents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed depend on the specific reactions and conditions used. For example, deprotection yields D-ribofuranose, while substitution reactions can yield various functionalized derivatives.

Scientific Research Applications

5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of nucleosides and other complex molecules.

    Biology: Utilized in the study of carbohydrate metabolism and enzyme interactions.

    Industry: Employed in the production of fine chemicals and as a building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    2,3-O-Isopropylidene-D-ribofuranose: Lacks the TBDMS group, making it less protected.

    5-O-tert-Butyldimethylsilyl-D-ribofuranose: Lacks the isopropylidene group, offering different reactivity.

    2,3,5-Tri-O-benzyl-D-ribofuranose: Uses benzyl groups for protection, which are removed under different conditions.

Uniqueness

5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose is unique due to its dual protective groups, which provide enhanced stability and selectivity in synthetic reactions. This makes it particularly valuable in complex organic syntheses where multiple steps are required.

Properties

IUPAC Name

(3aR,6R,6aR)-6-[[tert-butyl(dimethyl)silyl]oxymethyl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O5Si/c1-13(2,3)20(6,7)16-8-9-10-11(12(15)17-9)19-14(4,5)18-10/h9-12,15H,8H2,1-7H3/t9-,10-,11-,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLRGSYXWAKGJM-KBIHSYGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2C(OC(C2O1)O)CO[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2[C@H](OC([C@@H]2O1)O)CO[Si](C)(C)C(C)(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.